N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide is a useful research compound. Its molecular formula is C16H16N8O2S and its molecular weight is 384.42. The purity is usually 95%.
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Biological Activity
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1H-benzo[d]imidazole-5-sulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is C16H15N7O2S, with a molecular weight of 369.4 g/mol. It is characterized by a complex structure that includes a triazole-fused pyridazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Mechanism of Action:
Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The triazole portion of the molecule is believed to interfere with essential cellular processes in microorganisms, potentially disrupting protein synthesis or cell wall integrity.
Case Studies:
- Bacterial Inhibition: In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported were significantly lower than those of standard antibiotics.
- Fungal Activity: The compound has also demonstrated antifungal activity against common pathogens such as Candida albicans. The mechanism appears to involve disruption of fungal cell membranes, leading to cell lysis and death.
Antiviral Potential
Recent investigations suggest that derivatives of this compound may possess antiviral properties . The proposed mechanism involves inhibition of viral replication or entry into host cells. Although specific viral targets have not been conclusively identified, preliminary studies indicate effectiveness against certain RNA viruses.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the triazole ring is essential for its interaction with biological targets. Modifications to other parts of the molecule can enhance potency or selectivity:
Modification | Effect on Activity |
---|---|
Substitution on the triazole ring | Increased antimicrobial potency |
Alteration in sulfonamide group | Improved solubility and bioavailability |
Variation in azetidine structure | Changes in target specificity |
Research Findings
A comprehensive review highlighted several key findings regarding the biological activities associated with this compound:
- Inhibition of c-met Kinase: Similar compounds have been shown to inhibit c-met kinase, which plays a role in cell proliferation and survival. This inhibition can lead to reduced cancer cell growth and may provide a therapeutic avenue for cancer treatment.
- Anti-inflammatory Effects: Some studies suggest that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). The IC50 values for COX inhibition were comparable to established anti-inflammatory drugs like celecoxib .
Properties
IUPAC Name |
N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3H-benzimidazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O2S/c1-22(27(25,26)12-2-3-13-14(6-12)18-9-17-13)11-7-23(8-11)16-5-4-15-20-19-10-24(15)21-16/h2-6,9-11H,7-8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWFQMOVXBSWAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.